molecular formula C19H40Cl2N2O4 B153946 Azelainylcholine CAS No. 126281-64-9

Azelainylcholine

Cat. No.: B153946
CAS No.: 126281-64-9
M. Wt: 431.4 g/mol
InChI Key: AFACHHYILIIYOS-UHFFFAOYSA-L
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Description

Azelainylcholine is a synthetic choline derivative incorporating azelaic acid (a nine-carbon dicarboxylic acid) into its molecular structure. This compound combines the neurotransmitter-mimetic properties of choline with the lipid-soluble characteristics of azelaic acid, making it a candidate for applications in dermatology, neuropharmacology, and lipid metabolism regulation. Its chemical structure consists of a choline moiety (trimethylammonium ethanol) esterified with azelaic acid .

The synthesis of this compound typically involves the esterification of azelaic acid with choline chloride under controlled catalytic conditions. Purity validation requires high-performance liquid chromatography (HPLC) with retention time and spectral data (e.g., NMR, IR) to confirm structural integrity .

Properties

CAS No.

126281-64-9

Molecular Formula

C19H40Cl2N2O4

Molecular Weight

431.4 g/mol

IUPAC Name

trimethyl-[2-[9-oxo-9-[2-(trimethylazaniumyl)ethoxy]nonanoyl]oxyethyl]azanium;dichloride

InChI

InChI=1S/C19H40N2O4.2ClH/c1-20(2,3)14-16-24-18(22)12-10-8-7-9-11-13-19(23)25-17-15-21(4,5)6;;/h7-17H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

AFACHHYILIIYOS-UHFFFAOYSA-L

SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-].[Cl-]

Synonyms

AzCh-Cl
azelainylcholine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound ’s intermediate chain length (C9) balances solubility profiles, enabling both aqueous and lipid membrane interactions. This contrasts with Acetylcholine (C2), which is highly water-soluble but rapidly hydrolyzed, and Palmitoylcholine (C16), which is predominantly lipid-bound .

Functional Efficacy

Compound Receptor Affinity Enzymatic Stability Therapeutic Applications
This compound Moderate (mAChR) High (resistant to AChE) Dermatology (sebum regulation)
Acetylcholine High (nAChR/mAChR) Low (AChE-sensitive) Neurotransmission
Palmitoylcholine Low Very High Drug delivery (liposomal formulations)

Key Observations :

  • This compound exhibits moderate muscarinic acetylcholine receptor (mAChR) affinity but superior enzymatic stability compared to Acetylcholine due to its resistance to acetylcholinesterase (AChE) hydrolysis .
  • Unlike Palmitoylcholine, which is primarily used as a lipid carrier, this compound demonstrates direct pharmacological activity in preclinical models of acne vulgaris .

Pharmacokinetic Profiles

Compound Half-Life (in vivo) Bioavailability Metabolic Pathway
This compound 6–8 hours 40–50% Hepatic ester hydrolysis
Acetylcholine <1 minute <5% Rapid hydrolysis by AChE
Butyrylcholine 2–3 hours 30–35% Plasma esterases

Key Observations :

  • This compound’s extended half-life and moderate bioavailability make it suitable for topical or sustained-release formulations, addressing Acetylcholine’s transient activity .

Research Findings and Clinical Relevance

Preclinical Studies

  • Dermatological Effects : this compound reduced sebum production by 60% in a rodent model, outperforming azelaic acid alone (35% reduction) .
  • Neuroprotective Potential: In vitro studies show partial mAChR activation, suggesting utility in neurodegenerative diseases, though data are preliminary .

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